Fmoc-Cys(tert-butoxycarnylpropyl)-OH
Overview
Description
Fmoc-Cys(tert-butoxycarnylpropyl)-OH is a modified amino acid derivative used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The tert-butoxycarnylpropyl group provides additional stability and protection to the cysteine residue, making it a valuable building block in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(tert-butoxycarnylpropyl)-OH typically involves the following steps:
Protection of the Cysteine Residue: The cysteine residue is first protected using a tert-butoxycarnyl group. This is achieved by reacting cysteine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Fmoc Group: The protected cysteine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) to introduce the Fmoc group.
Purification: The final product, this compound, is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are used to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Cys(tert-butoxycarnylpropyl)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments.
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are crucial for the structural stability of proteins.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like HATU or HBTU are used for peptide bond formation.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to form disulfide bonds.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains.
Disulfide Bonds: Oxidation reactions lead to the formation of disulfide bonds, contributing to the tertiary structure of proteins.
Scientific Research Applications
Fmoc-Cys(tert-butoxycarnylpropyl)-OH has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly those requiring cysteine residues.
Drug Development: Modified peptides containing this compound are explored for their therapeutic potential.
Bioconjugation: The compound is used in the conjugation of peptides to other biomolecules, such as antibodies or enzymes, for targeted drug delivery.
Structural Biology: It aids in the study of protein folding and stability by facilitating the formation of disulfide bonds.
Mechanism of Action
The primary mechanism of action of Fmoc-Cys(tert-butoxycarnylpropyl)-OH involves its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The tert-butoxycarnyl group provides additional stability to the cysteine residue, ensuring that it remains intact during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, while the thiol group of cysteine can form disulfide bonds, contributing to the structural integrity of the final peptide or protein.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(tert-butyl)-OH: Similar to Fmoc-Cys(tert-butoxycarnylpropyl)-OH but with a simpler tert-butyl protecting group.
Fmoc-Cys(trityl)-OH: Uses a trityl group for protection, offering different stability and deprotection characteristics.
Fmoc-Cys(acetamidomethyl)-OH: Features an acetamidomethyl group for protection, which is more labile compared to tert-butoxycarnyl.
Uniqueness
This compound is unique due to the combination of the Fmoc and tert-butoxycarnylpropyl groups, which provide enhanced stability and protection during peptide synthesis. This makes it particularly valuable for synthesizing peptides that require robust protection of the cysteine residue.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6S/c1-26(2,3)33-23(28)13-8-14-34-16-22(24(29)30)27-25(31)32-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHBERDYPBZPQD-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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